5-amino-4-bromo-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of 2,3-dihydro-1H-indol-2-one followed by amination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-4-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and amino groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-chloro-2,3-dihydro-1H-indol-2-one
- 5-amino-4-fluoro-2,3-dihydro-1H-indol-2-one
- 5-amino-4-iodo-2,3-dihydro-1H-indol-2-one
Uniqueness
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine, being a larger halogen, can provide steric hindrance and affect the compound’s binding affinity to molecular targets. This makes it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
5-amino-4-bromo-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDTHXRUVTYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Br)N)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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